molecular formula C23H21FN4O2 B11206627 1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-fluorobenzyl)piperidine-4-carboxamide

1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-fluorobenzyl)piperidine-4-carboxamide

Cat. No.: B11206627
M. Wt: 404.4 g/mol
InChI Key: BWDAHJWSZHGFNK-UHFFFAOYSA-N
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Description

1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(4-FLUOROBENZYL)-4-PIPERIDINECARBOXAMIDE is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidine derivatives

Preparation Methods

The synthesis of 1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(4-FLUOROBENZYL)-4-PIPERIDINECARBOXAMIDE typically involves multi-step organic reactions. One common method includes the annulation reaction of aurone-derived α,β-unsaturated imines and activated terminal alkynes mediated by triethylamine . This reaction enables the synthesis of 1,4-dihydrobenzofuro[3,2-b]pyridines, which can be further modified to obtain the desired compound.

Chemical Reactions Analysis

1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(4-FLUOROBENZYL)-4-PIPERIDINECARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of a base.

Scientific Research Applications

This compound has significant applications in scientific research, particularly in medicinal chemistry. It has been studied for its potential fungicidal activity and its role in the synthesis of various bioactive molecules. Researchers are exploring its use in developing new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(4-FLUOROBENZYL)-4-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar compounds include other benzofuro[3,2-d]pyrimidine derivatives, such as 2-alkoxy(aryloxy)-benzofuro[3,2-d]pyrimidin-4(3H)-one . These compounds share structural similarities but may differ in their biological activities and applications. The unique fluorobenzyl and piperidinecarboxamide moieties in 1-(1

Properties

Molecular Formula

C23H21FN4O2

Molecular Weight

404.4 g/mol

IUPAC Name

1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide

InChI

InChI=1S/C23H21FN4O2/c24-17-7-5-15(6-8-17)13-25-23(29)16-9-11-28(12-10-16)22-21-20(26-14-27-22)18-3-1-2-4-19(18)30-21/h1-8,14,16H,9-13H2,(H,25,29)

InChI Key

BWDAHJWSZHGFNK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC=C(C=C2)F)C3=NC=NC4=C3OC5=CC=CC=C54

Origin of Product

United States

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